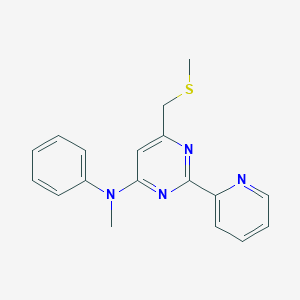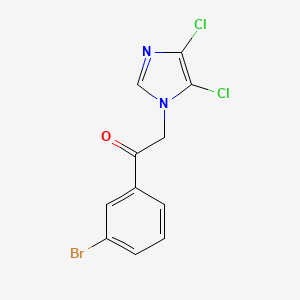
1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one, also known as BDCE, is an organic compound that has recently been studied for its potential applications in scientific research. BDCE is a colorless, odorless, and highly soluble compound that can be synthesized from a variety of starting materials. The synthesis of BDCE is relatively simple, and there are several methods available for its preparation. Additionally, BDCE has been studied for its potential applications in biochemical and physiological research, as well as its advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
X-ray Crystal Structures and Synthesis
Research has focused on the synthesis and structural analysis of bisimidazole derivatives and related compounds, including their solvated complexes. These studies have provided insights into the conformational behaviors, solvent interactions, and potential inclusion host properties of such compounds (Felsmann et al., 2012)[https://consensus.app/papers/xray-structures-solvated-derivatives-including-halfway-felsmann/252cec6dd28d5944a364e7a4b728ba83/?utm_source=chatgpt].
Reaction Mechanisms and Synthesis Optimization
Studies have also explored the synthetic methodologies and reaction mechanisms for creating imidazole derivatives. For instance, the optimization of reaction conditions for the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole showcases the application of these compounds in organic synthesis (Hu Zhi-zhi, 2009)[https://consensus.app/papers/synthesis-45bis4bromophenyl2phenyl1himidazole-zhizhi/cadbcb788f0a5cca9f0604c1cde5f6e9/?utm_source=chatgpt].
Metal–Organic Frameworks (MOFs)
Research into novel complexes constructed from flexible bis(imidazole) ligands and metal ions has led to the development of new metal–organic frameworks with unique 1D, 2D, and 3D structures. These studies have implications for material science and nanotechnology (Li-Xin Sun et al., 2010)[https://consensus.app/papers/variety-novel-complexes-constructed-sun/8a1d2b492e4e58d1b964bbe8e7702683/?utm_source=chatgpt].
Computational Studies
Computational studies have investigated the interactions between imidazole and various derivatives. These studies utilize density functional theory (DFT) calculations to explore reaction mechanisms, molecular properties, and the potential applications of imidazole derivatives in material science (T. Erdogan & F. Erdoğan, 2019)[https://consensus.app/papers/substitution-reaction-imidazole-various-erdogan/265fe2f042305b95b91a714b56d8cbe3/?utm_source=chatgpt].
Heme Oxygenase Inhibition
Imidazole derivatives have been studied for their potential as selective inhibitors of heme oxygenases, enzymes involved in the degradation of heme to biliverdin, iron, and carbon monoxide. These studies have implications for medical research and the development of therapeutic agents (G. Roman et al., 2010)[https://consensus.app/papers/heme-oxygenase-inhibition-roman/5aaa62fce59a5a8dab50eb518910a80d/?utm_source=chatgpt].
Corrosion Inhibition
Research into the application of imidazole-based molecules for the corrosion inhibition of carbon steel in acidic medium provides insights into the protective properties of these compounds and their potential industrial applications (S. Costa et al., 2021)[https://consensus.app/papers/carbon-steel-corrosion-inhibition-acid-medium-molecules-costa/af8cf28675ec50e899a62a24272cfde6/?utm_source=chatgpt].
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2O/c12-8-3-1-2-7(4-8)9(17)5-16-6-15-10(13)11(16)14/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDZURMYBHAZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2587530.png)


![3-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B2587536.png)
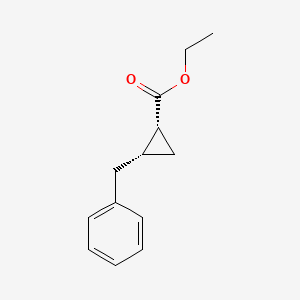
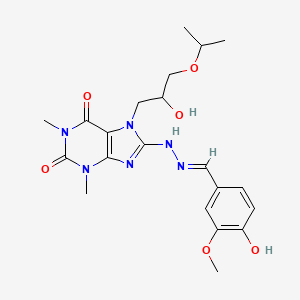
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2587540.png)

![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)
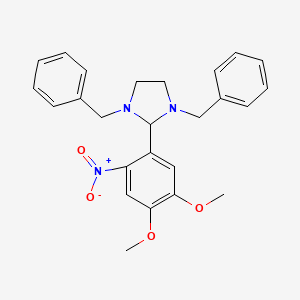

![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)
